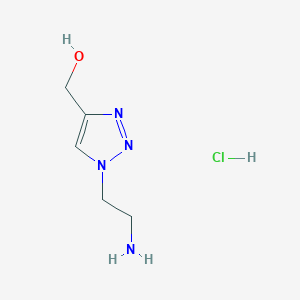
4-Bromo-1-isopropenyl-1H-pyrazole
Descripción general
Descripción
4-Bromo-1-isopropenyl-1H-pyrazole is a chemical compound that belongs to the pyrazole family . Pyrazoles are heterocyclic compounds that have a five-membered ring structure containing two nitrogen atoms. The molecular formula of 4-Bromo-1-isopropenyl-1H-pyrazole is C6H7BrN2 .
Synthesis Analysis
The synthesis of 4-Bromo-1-isopropenyl-1H-pyrazole involves blocking the precursor molecule toluene diisocyanate (TDI) with 4-bromo-1H-pyrazole to form blocked toluene diisocyanate (TDI) . The blocked adducts were characterized by FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis .Molecular Structure Analysis
The molecular weight of 4-Bromo-1-isopropenyl-1H-pyrazole is 189.05300 . The exact mass is 187.99500 . The molecular structure includes a five-membered ring with two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-1-isopropenyl-1H-pyrazole include a density of 1.492 g/cm3 and a boiling point of 213.539ºC at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis of 1,4’-bipyrazoles
4-Bromo-1H-pyrazole can be used as a starting material in the synthesis of 1,4’-bipyrazoles . Bipyrazoles are a class of compounds that have been studied for their potential applications in various fields, including materials science and medicinal chemistry.
Preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole
This compound can also be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole . This derivative could potentially be used in further chemical reactions to synthesize other complex molecules.
Synthesis of Biologically Active Compounds
4-Bromo-1H-pyrazole is used in the synthesis of various pharmaceutical and biologically active compounds . These compounds could have potential applications in drug discovery and development.
Inhibition of Liver Alcohol Dehydrogenase
It has been shown that 4-Bromo-1H-pyrazole can act as an inhibitor of liver alcohol dehydrogenase . This enzyme plays a crucial role in the metabolism of alcohol in the body. Therefore, inhibitors of this enzyme could potentially be used in the treatment of alcohol-related disorders.
Synthesis of Inhibitors
This compound is also used in the synthesis of various inhibitors . Inhibitors are substances that can reduce the activity of a particular biochemical reaction, and they are often used in the development of drugs to treat various diseases.
Research in Material Science
Pyrazole derivatives, such as 4-Bromo-1H-pyrazole, are often used in material science research . They can be used in the development of new materials with unique properties.
Safety and Hazards
Direcciones Futuras
Pyrazoles, including 4-Bromo-1-isopropenyl-1H-pyrazole, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research may focus on developing new synthetic techniques and biological activity related to pyrazole derivatives .
Mecanismo De Acción
Target of Action
Pyrazole derivatives, a group to which 4-bromo-1-isopropenyl-1h-pyrazole belongs, have been reported to inhibit liver alcohol dehydrogenase .
Mode of Action
It is known that pyrazole derivatives can act as inhibitors of certain enzymes .
Biochemical Pathways
Given its potential role as an enzyme inhibitor, it could be inferred that it may interfere with the metabolic pathways involving the enzymes it inhibits .
Pharmacokinetics
It is slightly soluble in water , which could potentially influence its bioavailability.
Result of Action
As an enzyme inhibitor, it could potentially alter the normal function of the enzymes it targets, leading to changes at the molecular and cellular levels .
Propiedades
IUPAC Name |
4-bromo-1-prop-1-en-2-ylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-5(2)9-4-6(7)3-8-9/h3-4H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGVKXKFBRQOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)N1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280587 | |
| Record name | 4-Bromo-1-(1-methylethenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1628214-20-9 | |
| Record name | 4-Bromo-1-(1-methylethenyl)-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1628214-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-1-(1-methylethenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(8-Azabicyclo[3.2.1]octan-3-yl)(phenyl)methanone hydrochloride](/img/structure/B1446885.png)

